molecular formula C9H18N4O3S B13444830 tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate

Cat. No.: B13444830
M. Wt: 262.33 g/mol
InChI Key: MJQUUMKXOJSCBF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hydrazinyl moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable hydrazine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies involving enzyme inhibition or protein binding.

    Medicine: Research into its potential therapeutic applications includes studies on its ability to modulate biological pathways, potentially leading to the development of new drugs.

    Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-hydroxyethyl)(methyl)carbamate: This compound has a similar carbamate structure but differs in the presence of a hydroxyethyl group instead of the hydrazinyl moiety.

    tert-Butyl (2-(methylamino)ethyl)carbamate: This compound features a methylamino group, highlighting the diversity in functional groups that can be attached to the carbamate backbone.

    tert-Butyl carbamate: A simpler compound with a basic carbamate structure, used as a starting material in various organic syntheses.

Properties

Molecular Formula

C9H18N4O3S

Molecular Weight

262.33 g/mol

IUPAC Name

tert-butyl N-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C9H18N4O3S/c1-9(2,3)16-8(15)11-5-6(14)12-13-7(17)10-4/h5H2,1-4H3,(H,11,15)(H,12,14)(H2,10,13,17)

InChI Key

MJQUUMKXOJSCBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NNC(=S)NC

Origin of Product

United States

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